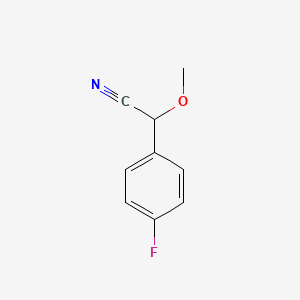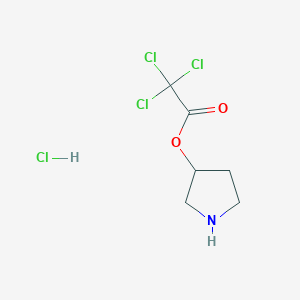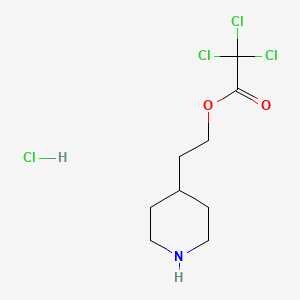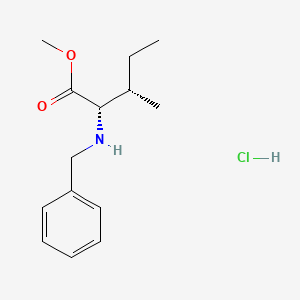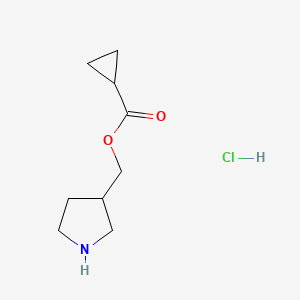
(4-Bromo-3-(trifluorometoxi)fenil)metanol
Descripción general
Descripción
“(4-Bromo-3-(trifluoromethoxy)phenyl)methanol”, also known as BTFM, is an organic compound. It has a molecular formula of C8H6BrF3O2 and a molecular weight of 271.03 g/mol . The compound has attracted attention for its unique physical and chemical properties.
Synthesis Analysis
While specific synthesis methods for “(4-Bromo-3-(trifluoromethoxy)phenyl)methanol” were not found, related compounds have been synthesized through various methods. For instance, bromophenols, which are similar compounds, are produced by electrophilic halogenation of phenol with bromine .Molecular Structure Analysis
The molecular structure of “(4-Bromo-3-(trifluoromethoxy)phenyl)methanol” consists of a benzene ring with a bromine atom, a trifluoromethoxy group, and a methanol group attached to it .Physical And Chemical Properties Analysis
“(4-Bromo-3-(trifluoromethoxy)phenyl)methanol” is a solid or semi-solid or liquid at room temperature .Aplicaciones Científicas De Investigación
Dispositivos Electrocrómicos
4-(Trifluorometoxi)fenil: -los polímeros que contienen, que se pueden derivar del (4-Bromo-3-(trifluorometoxi)fenil)metanol, muestran promesa como materiales anódicos en dispositivos electrocrómicos (ECD). Estos dispositivos cambian de color cuando se aplica un voltaje, lo que es útil en aplicaciones como espejos de atenuación automática y ventanas inteligentes. La introducción del grupo trifluorometoxi en estos polímeros reduce los niveles de energía HOMO y LUMO, lo que lleva a cambios de color eficientes y alto contraste óptico .
Desarrollo Farmacéutico
El grupo trifluorometoxi es una característica común en muchos medicamentos aprobados por la FDA debido a su capacidad para afectar las propiedades farmacocinéticas de las moléculas. This compound puede servir como precursor en la síntesis de compuestos con el grupo trifluorometoxi, que luego se utilizan en el desarrollo de nuevos medicamentos .
Síntesis Orgánica
En química orgánica, this compound es valioso para sintetizar bencil tricloroacetimidato, un reactivo que se utiliza en varias transformaciones orgánicas. Este proceso implica tratar el alcohol con hidruro de sodio y tricloroacetonitrilo, lo que lleva a compuestos que se pueden utilizar aún más en síntesis orgánicas complejas .
Safety and Hazards
Propiedades
IUPAC Name |
[4-bromo-3-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLFCAKHKBPVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



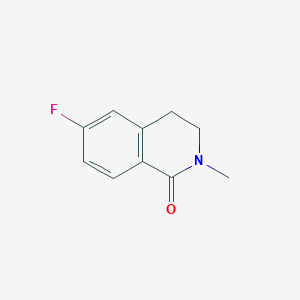
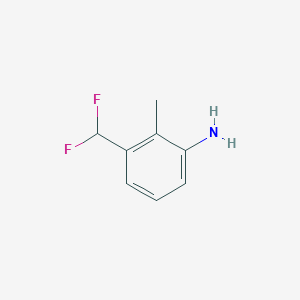
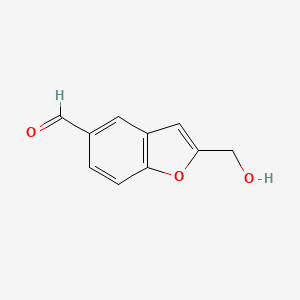

![Tert-butyl 2-[(butan-2-yl)amino]acetate](/img/structure/B1442833.png)
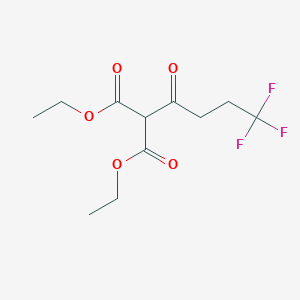
![[(4-Chlorophenyl)thio]acetyl chloride](/img/structure/B1442835.png)
![1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B1442836.png)
